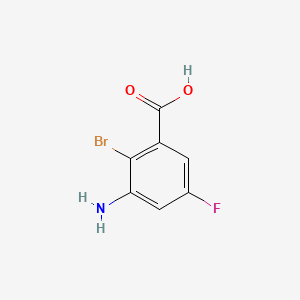

3-Amino-2-bromo-5-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

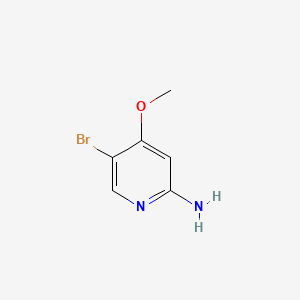

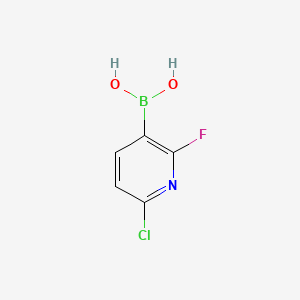

3-Amino-2-bromo-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H5BrFNO2 . It is a derivative of benzoic acid, which has been substituted with an amino group at the 3rd position, a bromo group at the 2nd position, and a fluoro group at the 5th position .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of N-Bromosuccinimide in dichloromethane at 0 - 20℃ for 1 hour . Another method involves the use of NBS in DMF at -10℃ for 1 hour . These methods result in yields of 82% and 80% respectively .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group, a bromo group, and a fluoro group . The exact mass of the compound is 232.948761 Da and the average mass is 234.023 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 234.02 g/mol . The compound has a topological polar surface area of 63.3 Ų and a molar refractivity of 45.46 . The compound is also soluble, with a solubility of 0.279 mg/ml or 0.00119 mol/l .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Metal Compounds

3-Amino-2-bromo-5-fluorobenzoic acid, while not directly mentioned, shares structural similarities with compounds discussed in studies focused on the synthesis of complex metal(II) compounds. For instance, the research on metal(II) 2-fluorobenzoates with various N-donor ligands indicates the potential for creating structurally diverse metal complexes that could serve as precursors or components in material science and catalysis. These complexes exhibit a range of structures from monomeric to polymeric, influenced by the nature of the metal and the ligands involved (Öztürkkan & Necefoğlu, 2022).

Biochemical and Pharmacological Studies

Gallic acid and related compounds, which bear functional similarities to this compound, have been extensively studied for their anti-inflammatory properties. These studies illuminate the pharmacological activities and mechanisms of action of such compounds, suggesting potential research applications of this compound in the development of treatments for inflammation-related diseases (Bai et al., 2020).

Sensing Applications

Luminescent micelles incorporating fluorophores, akin to functionalities that could be derived from this compound, are used as chemical sensors for detecting hazardous materials, including nitroaromatic and nitramine explosives. These applications underscore the potential of incorporating this compound into nanostructured materials for environmental monitoring and security applications (Paria et al., 2022).

Antioxidant Activity Analysis

Analytical methods involving reactions with compounds like this compound are crucial for determining antioxidant activity. Such methodologies are applied across various fields, including food science and pharmacology, to evaluate the antioxidant potential of compounds, which can lead to the development of novel antioxidants for therapeutic use (Munteanu & Apetrei, 2021).

Environmental and Microbial Interactions

Studies on the bacterial catabolism of structurally complex organic molecules highlight the potential of microbes to transform or degrade compounds like this compound. Understanding these microbial pathways can inform bioremediation strategies and the environmental fate of synthetic compounds (Laird, Flores, & Leveau, 2020).

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s known that benzoic acid derivatives can participate in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules, thereby altering their activity.

Action Environment

The action, efficacy, and stability of 3-Amino-2-bromo-5-fluorobenzoic acid can be influenced by various environmental factors These factors can include temperature, pH, presence of other compounds, and specific conditions within the body

Eigenschaften

IUPAC Name |

3-amino-2-bromo-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJECBRNCVDCAQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734512 |

Source

|

| Record name | 3-Amino-2-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343343-57-6 |

Source

|

| Record name | 3-Amino-2-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)

![2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567473.png)

![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)